1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene
Overview
Description
1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene is an aromatic compound with the molecular formula C7H5BrClFS It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene can be synthesized through a multi-step process involving the introduction of each substituent onto the benzene ring. One common method involves:
Bromination: Bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide.
Chlorination: Introduction of the chlorine atom can be achieved through electrophilic substitution reactions.
Fluorination: Fluorination can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biphenyl derivatives.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the compound can be reduced under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Biphenyl Derivatives: Formed through coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation of the methylsulfanyl group.
Scientific Research Applications
1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms and the methylsulfanyl group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the methylsulfanyl group.
1-Bromo-4-fluorobenzene: Lacks both the chlorine and methylsulfanyl groups.
1-Bromo-4-chloro-3-fluorobenzene: Lacks the methylsulfanyl group.
Uniqueness: 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene is unique due to the combination of halogen atoms and the methylsulfanyl group, which can significantly influence its chemical reactivity and potential applications. The presence of these substituents can enhance its utility in various synthetic and industrial processes.
Biological Activity
1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene is a halogenated aromatic compound that has garnered interest in various biological and chemical studies due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C7H6BrClFOS
- Molecular Weight : 255.54 g/mol
- Chemical Structure : The compound features a benzene ring substituted with bromine, chlorine, fluorine, and a methylthio group.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. The presence of halogen atoms and the methylthio group significantly influence its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that halogenated compounds often possess notable antimicrobial properties. The presence of bromine and chlorine enhances the compound's ability to disrupt microbial cell membranes.
- Mechanism : The compound's lipophilicity allows it to penetrate bacterial membranes, leading to cell lysis.
- Case Study : A study assessing various halogenated compounds found that similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 46.9 to 93.7 μg/mL against both Gram-positive and Gram-negative bacteria, suggesting a comparable efficacy for this compound .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies focusing on its cytotoxic effects against various cancer cell lines.
- Cytotoxicity : In vitro assays demonstrated that derivatives of halogenated benzene compounds can exhibit IC50 values in the low micromolar range against cancer cell lines such as Jurkat and HT29.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | Jurkat | < 5 |
Similar Halogenated Compounds | HT29 | < 10 |
- Mechanism : The cytotoxicity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Anti-inflammatory Effects
Emerging data suggest that this compound may also exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Mechanism : The methylthio group may play a role in modulating inflammatory pathways by inhibiting cytokine production.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of halogenated compounds.
- Halogen Substitution : The presence of bromine and chlorine is essential for enhancing antimicrobial activity.
- Methylthio Group : This group contributes to increased lipophilicity, improving membrane permeability and thus enhancing cytotoxic effects.
- Fluorine Atom : Fluorine substitution may enhance metabolic stability, making the compound more effective in vivo.
Properties
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFS/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWVPXJQQWTJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242649 | |
Record name | 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628524-92-4 | |
Record name | 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628524-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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